N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine
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Overview
Description
N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine is a complex organic compound that features a pyridine ring, an imidazole ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction where benzyl chloride reacts with a suitable amine precursor.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can mimic the structure of histidine residues in proteins, allowing the compound to bind to active sites and modulate enzyme activity . Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in protein structures .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methyl-2-aminopyridine: Similar structure but lacks the imidazole ring.
N-methyl-1-(1-methylimidazol-2-yl)methylamine: Similar structure but lacks the pyridine ring.
N-benzyl-N-methyl-2-(1H-imidazol-1-yl)ethanamine: Similar structure but has an ethyl linker instead of a pyridine ring.
Uniqueness
N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine is unique due to the presence of both the imidazole and pyridine rings, which confer distinct chemical properties and biological activities. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-23-12-11-21-18(23)14-20-13-17-9-6-10-22-19(17)24(2)15-16-7-4-3-5-8-16/h3-12,20H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJCBGFWBOAJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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